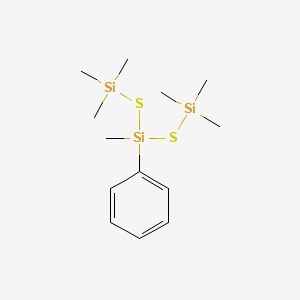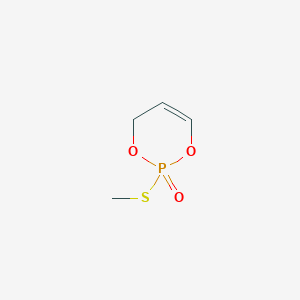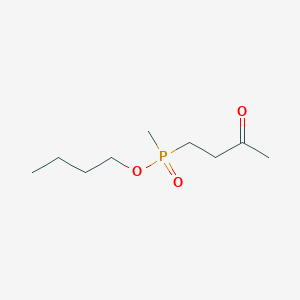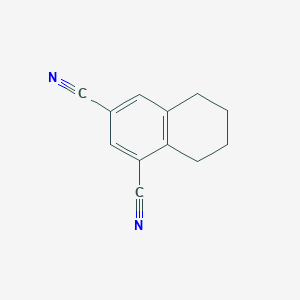![molecular formula C13H15NO7 B14485642 N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid CAS No. 64846-83-9](/img/structure/B14485642.png)
N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid is a complex organic compound that belongs to the class of amino acids This compound is characterized by the presence of a carboxymethyl group and a 2-hydroxyphenylmethyl group attached to the L-aspartic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid typically involves the reaction of L-aspartic acid with appropriate reagents to introduce the carboxymethyl and 2-hydroxyphenylmethyl groups. One common method involves the use of chloroacetic acid to introduce the carboxymethyl group, followed by the reaction with 2-hydroxybenzyl chloride to attach the 2-hydroxyphenylmethyl group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition or as a ligand for metal ions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
N-(Carboxymethyl)-L-aspartic acid: Lacks the 2-hydroxyphenylmethyl group.
N-[(2-Hydroxyphenyl)methyl]-L-aspartic acid: Lacks the carboxymethyl group.
N-(Carboxymethyl)-N-[(4-hydroxyphenyl)methyl]-L-aspartic acid: Similar structure but with a hydroxyl group at the 4-position of the phenyl ring.
Propiedades
Número CAS |
64846-83-9 |
|---|---|
Fórmula molecular |
C13H15NO7 |
Peso molecular |
297.26 g/mol |
Nombre IUPAC |
(2S)-2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]butanedioic acid |
InChI |
InChI=1S/C13H15NO7/c15-10-4-2-1-3-8(10)6-14(7-12(18)19)9(13(20)21)5-11(16)17/h1-4,9,15H,5-7H2,(H,16,17)(H,18,19)(H,20,21)/t9-/m0/s1 |
Clave InChI |
WZXNJYSZVCDDSM-VIFPVBQESA-N |
SMILES isomérico |
C1=CC=C(C(=C1)CN(CC(=O)O)[C@@H](CC(=O)O)C(=O)O)O |
SMILES canónico |
C1=CC=C(C(=C1)CN(CC(=O)O)C(CC(=O)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate](/img/structure/B14485578.png)


![Bis(acetyloxy)[bis(methoxymethyl)]stannane](/img/structure/B14485592.png)


![[2-(Butylamino)-2-oxoethyl]phosphonic acid](/img/structure/B14485598.png)
![5-[2-(Diethylamino)ethyl]-2-(ethylsulfanyl)thiophene-3-carbaldehyde](/img/structure/B14485620.png)

![N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine](/img/structure/B14485650.png)
![N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485651.png)
